Cas no 2228945-97-7 (1-fluoro-3-propylhexan-2-ol)

1-fluoro-3-propylhexan-2-ol is a versatile organic compound characterized by its fluorinated alkyl chain and hydroxyl group. Its unique structure endows it with high solubility in organic solvents, making it ideal for various applications in organic synthesis. This compound's stability and reactivity allow for efficient transformations in chemical reactions, offering a reliable choice for researchers seeking to develop novel organic molecules.
1-fluoro-3-propylhexan-2-ol structure
1-fluoro-3-propylhexan-2-ol structure
Product name:1-fluoro-3-propylhexan-2-ol
CAS No:2228945-97-7
MF:C9H19FO
Molecular Weight:162.244966745377
CID:5993579
PubChem ID:165718082

1-fluoro-3-propylhexan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-fluoro-3-propylhexan-2-ol
    • 2228945-97-7
    • EN300-1769629
    • インチ: 1S/C9H19FO/c1-3-5-8(6-4-2)9(11)7-10/h8-9,11H,3-7H2,1-2H3
    • InChIKey: BMBQKVMHRWXHCG-UHFFFAOYSA-N
    • SMILES: FCC(C(CCC)CCC)O

計算された属性

  • 精确分子量: 162.141993387g/mol
  • 同位素质量: 162.141993387g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 6
  • 複雑さ: 79.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 20.2Ų

1-fluoro-3-propylhexan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1769629-5.0g
1-fluoro-3-propylhexan-2-ol
2228945-97-7
5g
$3520.0 2023-06-03
Enamine
EN300-1769629-10.0g
1-fluoro-3-propylhexan-2-ol
2228945-97-7
10g
$5221.0 2023-06-03
Enamine
EN300-1769629-2.5g
1-fluoro-3-propylhexan-2-ol
2228945-97-7
2.5g
$2379.0 2023-09-20
Enamine
EN300-1769629-1g
1-fluoro-3-propylhexan-2-ol
2228945-97-7
1g
$1214.0 2023-09-20
Enamine
EN300-1769629-1.0g
1-fluoro-3-propylhexan-2-ol
2228945-97-7
1g
$1214.0 2023-06-03
Enamine
EN300-1769629-0.05g
1-fluoro-3-propylhexan-2-ol
2228945-97-7
0.05g
$1020.0 2023-09-20
Enamine
EN300-1769629-0.25g
1-fluoro-3-propylhexan-2-ol
2228945-97-7
0.25g
$1117.0 2023-09-20
Enamine
EN300-1769629-0.5g
1-fluoro-3-propylhexan-2-ol
2228945-97-7
0.5g
$1165.0 2023-09-20
Enamine
EN300-1769629-5g
1-fluoro-3-propylhexan-2-ol
2228945-97-7
5g
$3520.0 2023-09-20
Enamine
EN300-1769629-0.1g
1-fluoro-3-propylhexan-2-ol
2228945-97-7
0.1g
$1068.0 2023-09-20

1-fluoro-3-propylhexan-2-ol 関連文献

1-fluoro-3-propylhexan-2-olに関する追加情報

Professional Introduction to Compound with CAS No. 2228945-97-7 and Product Name: 1-fluoro-3-propylhexan-2-ol

1-fluoro-3-propylhexan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2228945-97-7, is a fluorinated alcohol that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif—a fluorine-substituted hexanol backbone with a propyl side chain—exhibits distinct chemical and biological properties that make it a valuable intermediate in the development of novel therapeutic agents.

The incorporation of a fluorine atom at the C1 position of the hexanol chain imparts unique electronic and steric effects, influencing both the reactivity and the metabolic stability of the molecule. Fluorinated compounds are widely recognized for their ability to enhance drug efficacy, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation. In particular, 1-fluoro-3-propylhexan-2-ol has been explored as a building block in the synthesis of fluorinated analogs of existing drugs, where fluorine substitution can modulate lipophilicity, binding affinity, and metabolic clearance.

Recent advancements in medicinal chemistry have highlighted the role of fluorinated alcohols in the design of bioactive molecules. The structural motif of 1-fluoro-3-propylhexan-2-ol has been utilized in the development of potential candidates for various therapeutic indications, including anti-inflammatory, antiviral, and anticancer agents. For instance, studies have demonstrated that fluorinated alcohols can serve as key intermediates in the synthesis of protease inhibitors, where the fluorine atom enhances binding interactions with target enzymes.

The propyl side chain in 1-fluoro-3-propylhexan-2-ol contributes to the compound's overall lipophilicity, which is a critical parameter in drug design. Lipophilic modifications can influence membrane permeability, absorption rates, and distribution patterns within the body. Researchers have leveraged this property to optimize pharmacokinetic profiles in drug candidates, ensuring improved bioavailability and reduced metabolic clearance. Additionally, the presence of both a fluorine atom and an alcohol group provides multiple functional handles for further derivatization, enabling chemists to tailor molecular properties to specific biological targets.

In vitro studies have begun to elucidate the biological activity of derivatives derived from 1-fluoro-3-propylhexan-2-ol. Initial investigations suggest that certain analogs exhibit promising anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. The fluorine-substituted alcohol moiety appears to interact with biological targets in a manner that disrupts pro-inflammatory signaling cascades. Furthermore, preliminary data indicate potential applications in antiviral therapy, where fluorinated compounds have shown efficacy against viral proteases and polymerases.

The synthesis of 1-fluoro-3-propylhexan-2-ol involves multi-step organic transformations that highlight its synthetic utility as an intermediate. Key synthetic strategies include nucleophilic substitution reactions at the fluorine-bearing carbon, followed by selective alkylation or reduction steps to introduce the propyl side chain. Advances in catalytic methods have enabled more efficient and scalable production processes for this compound, making it more accessible for industrial applications.

From a computational chemistry perspective, 1-fluoro-3-propylhexan-2-ol has been subjected to molecular modeling studies to predict its interactions with biological targets. Quantum mechanical calculations have provided insights into how fluorine substitution affects electronic distributions and binding affinities. These computational approaches are complemented by experimental validations using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography.

The growing interest in fluorinated compounds underscores their significance in modern drug discovery. As research continues to uncover new applications for 1-fluoro-3-propylhexan-2-ol, its role as a versatile intermediate is likely to expand further. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in harnessing its full potential for therapeutic development.

In conclusion,1-fluoro-3-propylhexan-2-ol (CAS No. 2228945-97-7) represents a promising compound with diverse applications in pharmaceutical chemistry. Its unique structural features—comprising a fluorine-substituted hexanol backbone with a propyl side chain—make it an attractive scaffold for designing novel bioactive molecules. Ongoing research efforts are expected to yield further insights into its biological activities and synthetic utility.

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